

Trodusquemine: A Technical Guide to the Natural Aminosterol from the Dogfish Shark

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Compound of Interest		
Compound Name:	MSI-1436 lactate	
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This technical guide provides an in-depth overview of Trodusquemine (MSI-1436), a naturally occurring aminosterol first isolated from the dogfish shark, Squalus acanthias.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document details the compound's origins, isolation protocols, biochemical properties, and mechanism of action, with a focus on its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Introduction: Discovery of a Novel Aminosterol

Trodusquemine is a polyamine-conjugated steroid that was discovered during investigations into the robust innate immune system of the dogfish shark (Squalus acanthias).[1] It was identified as part of a family of aminosterols, structurally related to the previously discovered squalamine, isolated from the shark's liver.[1] Trodusquemine is distinguished by the conjugation of a spermine moiety to the cholestane steroid backbone, whereas squalamine contains a spermidine group. This structural difference contributes to its distinct biological activity profile.

Initially explored for its antimicrobial properties, Trodusquemine was later identified as a potent, non-competitive, allosteric inhibitor of PTP1B. This enzyme is a key negative regulator of both insulin and leptin signaling pathways, making Trodusquemine a significant subject of research for metabolic diseases such as obesity and type 2 diabetes, as well as for its neuroprotective and regenerative potential.



Isolation and Characterization from Squalus acanthias

Trodusquemine is a minor component of a complex mixture of aminosterols found in shark liver. Its isolation requires a multi-step purification process to separate it from more abundant related compounds.

Experimental Protocol: Isolation and Purification

The following protocol is a composite methodology based on the procedures described for the isolation of aminosterols from dogfish shark liver.

Step 1: Tissue Homogenization and Initial Extraction

- Fresh or frozen liver tissue from Squalus acanthias is minced and homogenized in a blender with an equal volume of a polar solvent mixture, typically methanol/chloroform or a similar composition, to disrupt the cells and solubilize the aminosterols.
- The homogenate is stirred for several hours at room temperature to ensure thorough extraction.
- The mixture is then centrifuged at high speed (e.g., 10,000 x g) to pellet the solid tissue debris.
- The resulting supernatant, containing the crude lipid and aminosterol extract, is carefully decanted.

Step 2: Solvent Partitioning and Preliminary Purification

- The crude extract is subjected to liquid-liquid partitioning. Water is added to the methanol/chloroform extract to create a biphasic system.
- After vigorous mixing and separation, the more polar aminosterols preferentially partition into the upper aqueous-methanol phase, separating them from the bulk of the neutral lipids in the lower chloroform phase.



• The aqueous-methanol phase is collected and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated, semi-purified extract.

Step 3: Preparative Reversed-Phase HPLC

- The semi-purified extract is redissolved in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% Trifluoroacetic acid).
- The solution is filtered through a 0.22 μm filter to remove any particulate matter.
- The final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
 - Column: C18 reversed-phase preparative column (e.g., Waters Prep Nova-Pak HR C18).
 - Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the various aminosterols based on their hydrophobicity. Trodusquemine, being one of the more polar aminosterols, typically elutes at earlier retention times than squalamine.
 - Detection: Elution is monitored using a UV detector at a low wavelength (e.g., 214-220 nm) and/or an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds.
- Fractions corresponding to the Trodusquemine peak are collected, pooled, and lyophilized to yield the purified compound.

Step 4: Structure Confirmation

- The identity and purity (>95%) of the isolated Trodusquemine (MSI-1436) are confirmed using standard analytical techniques:
 - High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS): To confirm the exact molecular weight (C₃¬H¬2N₄O₅S, Molar Mass: 685.07 g·mol¬¹).



Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm
the detailed chemical structure, including the cholestane backbone, the position of the
hydroxyl and sulfate groups, and the attachment of the spermine moiety.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the purification of Trodusquemine from its natural source.



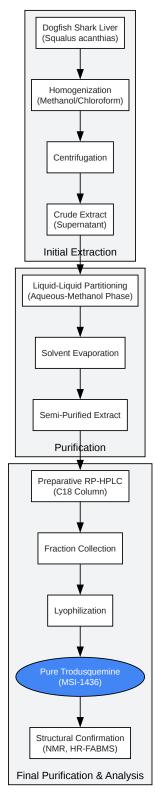


Figure 1: Trodusquemine Isolation Workflow

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Caption: A flowchart detailing the extraction and purification of Trodusquemine.



Quantitative Data

Trodusquemine is a low-abundance natural product. The data below summarizes its yield from natural sources and its inhibitory activity against its primary target, PTP1B, and the closely related T-cell protein tyrosine phosphatase (TCPTP).

Parameter	Value	Source / Notes
Natural Yield	Trace amounts, typically <2 mg per 40 kg of shark liver	Rao et al., 2000. Yields can vary.
Purity (Post-HPLC)	>95%	Assessed by analytical HPLC and NMR.
IC ₅₀ vs. PTP1B	~1.0 μM	Non-competitive, allosteric inhibition.
IC₅o vs. TCPTP	>200 μM	Demonstrates >200-fold selectivity for PTP1B.
IC₅o vs. Dopamine Transporter	0.4 μΜ	
IC₅o vs. Norepinephrine Transporter	0.7 μΜ	_

Mechanism of Action: PTP1B Inhibition

Trodusquemine exerts its primary metabolic effects by inhibiting PTP1B, a key phosphatase that dephosphorylates and thus inactivates the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).

Experimental Protocol: PTP1B Enzymatic Assay

The inhibitory activity of Trodusquemine against PTP1B is commonly determined using a colorimetric assay with the substrate p-nitrophenyl phosphate (pNPP).

Reagents:

Assay Buffer: 50 mM 3,3-dimethylglutarate (or similar buffer like citrate/BIS-TRIS), 50-100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.



- Enzyme: Recombinant human PTP1B, diluted in assay buffer to a final concentration of 20-75 nM.
- Substrate: p-nitrophenyl phosphate (pNPP), prepared in assay buffer (e.g., 10 mM stock).
- Inhibitor: Trodusquemine, dissolved in an appropriate solvent (e.g., water or DMSO) and serially diluted.
- Stop Solution: 0.1 M 5 M NaOH or KOH.
- Procedure (96-well plate format):
 - 1. Add 50 µL of assay buffer to each well.
 - 2. Add 10 μ L of various concentrations of Trodusquemine or vehicle control to the appropriate wells.
 - 3. Add 20 μ L of the diluted PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.
 - 4. Initiate the enzymatic reaction by adding 20 μL of the pNPP substrate.
 - 5. Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
 - 6. Stop the reaction by adding 50 μ L of Stop Solution.
 - 7. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
- Data Analysis:
 - The percentage of inhibition is calculated for each Trodusquemine concentration relative to the vehicle control.
 - The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



Visualization of the Signaling Pathway

The diagram below illustrates the role of PTP1B in insulin and leptin signaling and the mechanism of Trodusquemine's action.

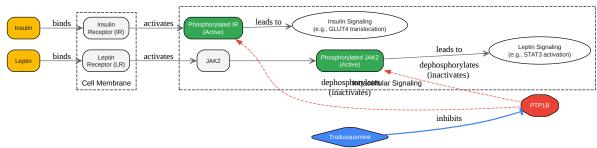


Figure 2: Trodusquemine Mechanism of Action

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Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling.

Conclusion

Trodusquemine, a natural product originating from the dogfish shark, represents a significant molecule in the study of metabolic regulation. Its specific, allosteric inhibition of PTP1B provides a powerful tool for investigating the roles of insulin and leptin signaling in health and disease. The detailed protocols and data presented in this guide offer a technical foundation for researchers working with this unique aminosterol, from its purification to its characterization as a potent enzyme inhibitor. While the natural abundance is low, synthetic routes have been developed, enabling further preclinical and clinical investigation into its therapeutic potential.



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